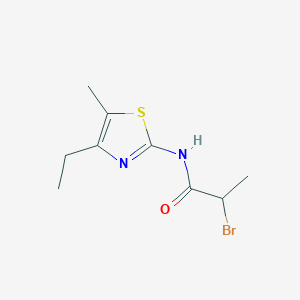

2-溴-N-(4-乙基-5-甲基-噻唑-2-基)-丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide" is a chemical entity that can be categorized within the realm of organic chemistry, specifically involving a bromine atom attached to a thiazole ring which is substituted with ethyl and methyl groups. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their chemical behavior, which can be extrapolated to hypothesize about the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds, as seen in the provided papers, typically involves the introduction of a bromine atom into the molecular framework, which can significantly influence the chemical reactivity of the compound. For example, in the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, good yields were achieved and the compound was characterized spectroscopically . This suggests that a similar approach could be taken for the synthesis of "2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide," potentially involving a halogenation step under controlled conditions to introduce the bromine atom.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using techniques such as X-ray diffraction, as demonstrated in the papers. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction . This technique could similarly be applied to determine the precise molecular geometry of "2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide," revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of atoms.

Chemical Reactions Analysis

The reactivity of brominated compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers describe intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial in stabilizing the crystal packing of the compounds . These interactions could also be relevant to the chemical behavior of "2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide," particularly in reactions where the bromine atom might undergo nucleophilic substitution or act as an electrophile in the formation of carbon-bromine bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds are often determined by their molecular structure. The papers indicate that properties such as melting points, solubility, and stability can be inferred from the molecular arrangement and the nature of intermolecular interactions . For "2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide," similar analyses could be conducted to determine its physical state, solubility in various solvents, thermal stability, and reactivity profile, which are essential for practical applications in chemical synthesis and pharmaceutical research.

科学研究应用

合成和药用应用

化学化合物 2-溴-N-(4-乙基-5-甲基-噻唑-2-基)-丙酰胺用于各种合成工艺,以开发新的药物化合物。在一项研究中,它作为生产具有降压 α-阻断活性的各种衍生物的起始原料,表现出低毒性和有希望的药理特性 (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008)。

抗菌应用

研究探索了该化合物的衍生物在制造有效的抗菌和抗真菌剂中的应用。在一项特定研究中,一系列衍生物表现出显着的抗菌活性,与氨苄西林和氟康唑等标准剂相当 (Helal, Abbas, Salem, Farag, & Ammar, 2013)。

农业应用

在农业领域,2-溴-N-(4-乙基-5-甲基-噻唑-2-基)-丙酰胺的衍生物已被合成用作除草剂。这些化合物对各种杂草(包括狗牙根草和稗草)表现出有效的除草活性 (杨子辉, 陈爱羽, 胡艾希, & 叶姣, 2017)。

抗癌研究

该化合物还被用于抗癌研究。某些衍生物对各种癌细胞系表现出中等到优异的抗癌活性,表明在癌症治疗中进一步发展的潜力 (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021)。

属性

IUPAC Name |

2-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2OS/c1-4-7-6(3)14-9(11-7)12-8(13)5(2)10/h5H,4H2,1-3H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUBVHBFBZKVBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)NC(=O)C(C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)

![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)

![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)